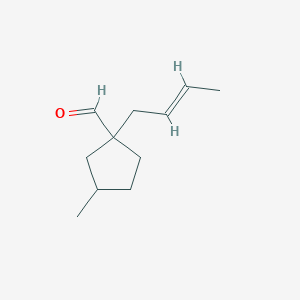
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-en-1-yl group and a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentane derivatives followed by the introduction of the aldehyde group. One common method includes the reaction of 3-methylcyclopentanone with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can participate in electrophilic addition reactions, forming products like halohydrins when reacted with halogens in the presence of water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), water.
Major Products Formed:
Oxidation: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-methanol.
Substitution: Halohydrins and other addition products.
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a similar but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure combined with the but-2-en-1-yl and aldehyde groups
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-[(E)-but-2-enyl]-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h3-4,9-10H,5-8H2,1-2H3/b4-3+ |
Clave InChI |
LLQJBGANUZJWCE-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CC1(CCC(C1)C)C=O |
SMILES canónico |
CC=CCC1(CCC(C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
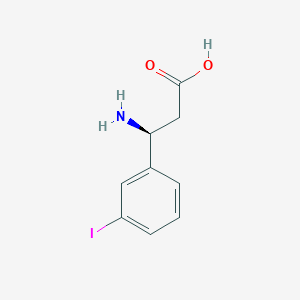
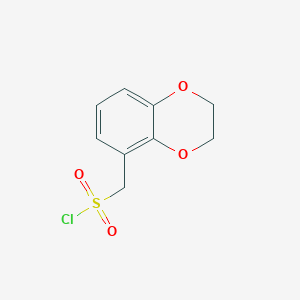

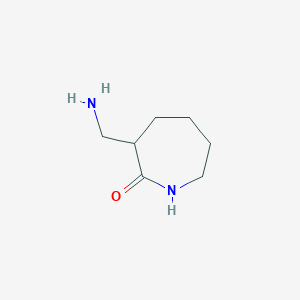
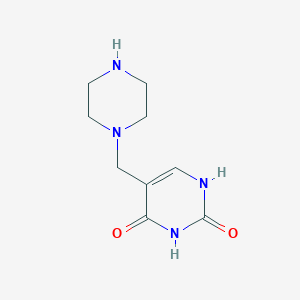
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
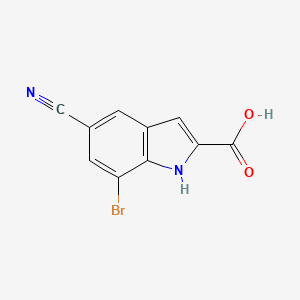
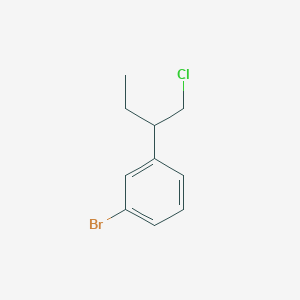

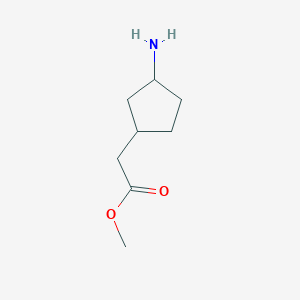
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
